1-methyl-1,3,5-triazinan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
2703779-37-5 |
|---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H9N3O/c1-7-3-5-2-6-4(7)8/h5H,2-3H2,1H3,(H,6,8) |
InChI Key |
MACCNKVDAPZUJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNCNC1=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 1 Methyl 1,3,5 Triazinan 2 One Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation
A detailed analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential for confirming the molecular structure of 1-methyl-1,3,5-triazinan-2-one.
¹H NMR: This would involve the identification of signals corresponding to the N-methyl protons, the two distinct methylene (B1212753) (CH₂) groups within the triazinane ring, and the proton on the nitrogen atom (NH). The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, triplet), and integration values would confirm the number and types of protons present.
¹³C NMR: The spectrum would be expected to show distinct signals for the carbonyl carbon (C=O), the two methylene carbons, and the methyl carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Currently, no published ¹H or ¹³C NMR spectra or assigned chemical shift data for this compound are available.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D NMR techniques are critical for unambiguously assigning signals and determining the complete structural framework and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, between the protons of the NH group and the adjacent CH₂ groups, and between the two different methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and methyl signals in both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the conformational preferences of the six-membered ring and the orientation of the methyl group.
Specific 2D NMR data for this compound have not been reported in the reviewed literature.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques like FT-IR and Raman are powerful tools for identifying functional groups and probing the vibrational modes of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include a strong absorption for the carbonyl (C=O) stretching vibration of the urea-like structure, N-H stretching and bending vibrations, C-H stretching from the methyl and methylene groups, and C-N stretching vibrations. The precise frequencies of these bands could offer insights into the molecular structure and any potential hydrogen bonding. No experimental FT-IR spectrum for this compound is currently available.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. A Raman spectrum would help to characterize the vibrations of the triazinane ring skeleton. However, no Raman spectral data for this compound has been found in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
HRMS is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the calculation of its exact elemental formula. For this compound (C₄H₉N₃O), HRMS would provide a high-precision mass measurement that could confirm this composition, distinguishing it from any other compounds with the same nominal mass. Analysis of the fragmentation pattern could also offer further structural confirmation. At present, there is no available high-resolution mass spectrometry data for this specific compound.
Electrospray Ionization (ESI) and Other Ionization Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of novel compounds. For polar, non-volatile molecules like this compound, Electrospray Ionization (ESI) is a particularly effective soft ionization technique. ESI generates ions directly from a solution, minimizing fragmentation and typically producing a strong signal for the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the molecular weight.
In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to facilitate protonation, and introduced into the mass spectrometer. mdpi.com The high voltage applied to the ESI needle generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, primarily the [M+H]⁺ species. For this compound (C₄H₉N₃O, Molecular Weight: 127.14 g/mol ), the ESI mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 128.15.
Other ionization techniques, such as Electron Ionization (EI), can also be used. researchgate.net EI is a higher-energy "hard" technique that bombards the sample with electrons, leading to extensive fragmentation. chemguide.co.uk While the molecular ion peak (M⁺) may be weak or absent in EI spectra of some triazine derivatives, the resulting fragmentation pattern provides a detailed fingerprint that is highly useful for structural confirmation, as discussed in the following section. researchgate.netnist.gov
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed to analyze the fragmentation patterns of the molecular ion or protonated molecule. This analysis provides definitive confirmation of the compound's structure by identifying characteristic neutral losses and fragment ions.
For this compound, the protonated molecule ([M+H]⁺, m/z 128) would be selected and subjected to fragmentation. The resulting pattern can be predicted based on the known fragmentation behavior of related heterocyclic and cyclic urea (B33335) structures. researchgate.netderpharmachemica.com The bonds adjacent to the carbonyl group and the nitrogen atoms are likely points of initial cleavage.
Table 1: Predicted ESI-MS/MS Fragmentation Pattern for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Neutral Loss |
|---|---|---|---|
| 128 | 100 | 28 | Carbon monoxide (CO) |
| 128 | 98 | 30 | Formaldehyde (B43269) (CH₂O) |
| 128 | 85 | 43 | Methyl isocyanate (CH₃NCO) |
| 128 | 71 | 57 | C₂H₅N₂ |
The fragmentation process likely involves ring-opening followed by the elimination of stable neutral molecules. The loss of 28 Da (CO) is a classic fragmentation for carbonyl-containing compounds. The loss of 43 Da, corresponding to methyl isocyanate, would be a strong indicator of the N-methylated urea substructure. Analyzing these specific fragmentation pathways provides a high degree of confidence in the assigned structure of this compound.
X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles, defining the exact three-dimensional geometry of this compound. Based on studies of closely related saturated triazine rings, such as 1,5-dimethyl-2-nitroimino-1,3,5-triazinane, the six-membered triazinane ring is not planar. researchgate.net It is expected to adopt a non-planar conformation, likely an "envelope" or "chair" form, to minimize steric strain. researchgate.net
Table 2: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Description | Expected Value |
|---|---|---|
| Crystal System | Monoclinic or Triclinic researchgate.netnih.gov | |
| Space Group | P2₁/n, P2₁/c, or P-1 researchgate.netnih.govresearchgate.net | |
| C=O Bond Length | Carbonyl double bond | ~1.23 Å |
| C-N Bond Length | Within the triazinane ring | ~1.46 - 1.48 Å |
| N-CH₃ Bond Length | Methyl group nitrogen bond | ~1.47 Å |
| N-C-N Angle | Angle at the urea carbon | ~118° - 120° |
Analysis of Hydrogen Bonding and Supramolecular Assemblies in Crystal Packing
The molecular structure of this compound features functional groups capable of participating in significant intermolecular interactions. The carbonyl oxygen atom is a potent hydrogen bond acceptor, while the two secondary amine protons (N-H) are hydrogen bond donors. These interactions are fundamental to the formation of ordered, three-dimensional supramolecular structures in the solid state. researchgate.net
It is highly probable that the N-H···O=C hydrogen bonds would be the dominant interaction, leading to the formation of well-defined motifs. For instance, molecules could assemble into centrosymmetric dimers through pairs of N-H···O bonds, a common feature in related heterocyclic structures, often described by the graph-set notation R²₂(8). iucr.orgresearchgate.net These dimers could then be further linked into chains, sheets, or a more complex three-dimensional network through the remaining N-H donor sites and potentially weaker C-H···O interactions. nih.goviucr.org The study of these hydrogen-bonding patterns is crucial for understanding the principles of molecular recognition and crystal engineering in this class of compounds. rsc.org
Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Resulting Motif |
|---|---|---|---|
| N-H | O=C | Strong Hydrogen Bond | Dimer, Chain, Sheet iucr.orgresearchgate.net |
| N-H | N (ring) | Hydrogen Bond | Inter-chain/sheet linking |
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1,3,5 Triazinan 2 One
Reaction Pathways Involving the Triazinanone Ring
Nucleophilic Additions and Substitutions
The 1,3,5-triazinan-2-one ring system is susceptible to nucleophilic attack, a characteristic feature of electron-deficient heterocyclic compounds. Nucleophiles can add to the carbonyl group or substitute other groups attached to the ring. The reactivity of the triazine core is significantly influenced by the nature of the substituents present. For instance, in related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms are readily displaced by nucleophiles in a stepwise manner, a property that is fundamental to the synthesis of many triazine derivatives, including herbicides and reactive dyes. wikipedia.orgmdpi.com The substitution of each chlorine atom decreases the reactivity of the remaining ones. mdpi.com
While 1-methyl-1,3,5-triazinan-2-one does not possess leaving groups as reactive as chlorine, the principles of nucleophilic attack on the triazine ring are still applicable. Nucleophilic addition to the carbonyl group is a primary reaction pathway, leading to tetrahedral intermediates that can subsequently undergo ring opening or other transformations. Studies on related 1,2,3-triazines and their N-oxides have shown that nucleophilic addition can occur at various positions on the triazine ring, with the site of attack being influenced by both the nucleophile and the substituents on the triazine. nih.gov For example, with unsymmetrical 1,2,3-triazine (B1214393) 1-oxides, C-, N-, H-, O-, and S-nucleophiles have been shown to add to either the C4 or C6 positions of the triazine core. nih.gov
In the context of inverse electron demand Diels-Alder reactions, 1,2,4-triazines can react with electron-rich dienophiles. This process can be viewed as a nucleophilic addition to the triazine system, which leads to a bicyclic intermediate that often extrudes a molecule of nitrogen gas. wikipedia.org Mechanistic studies on the reaction of 1,2,3-triazines with amidines suggest that the reaction proceeds through an initial rate-limiting nucleophilic attack of the amidine on a ring carbon, followed by nitrogen elimination and cyclization, rather than a concerted Diels-Alder pathway. acs.orgresearchgate.net
Electrophilic Transformations and Aromaticity Considerations in Triazine-related systems
The 1,3,5-triazine (B166579) ring is considered an aromatic system, analogous to benzene (B151609), with a planar six-membered ring containing alternating carbon and nitrogen atoms. wikipedia.orgchemeurope.comwikipedia.org However, the presence of three electronegative nitrogen atoms significantly reduces the electron density of the ring, making it electron-deficient. This electronic characteristic renders the triazine ring generally unreactive towards electrophilic aromatic substitution, a common reaction for benzene and other electron-rich aromatic compounds. The resonance energy of triazines is considerably lower than that of benzene, further indicating a lower aromatic stabilization and a reduced driving force for electrophilic substitution.
Ring-Opening and Rearrangement Reactions
The 1,3,5-triazinan-2-one ring can undergo cleavage under certain conditions, particularly when treated with strong nucleophiles or under hydrolytic conditions. These reactions are of interest for both understanding the degradation of triazine-based compounds and for their application in organic synthesis, where the triazine ring can serve as a precursor to other molecular structures.
Mechanism of Ring Cleavage and Degradation Pathways
The ring cleavage of 1,3,5-triazines is often initiated by nucleophilic attack. researchgate.net A comprehensive review of the ring-opening reactions of 1,3,5-triazines highlights that various nucleophiles, including amines, ammonia (B1221849), amides, and hydroxylamine, can induce ring opening. researchgate.net The reaction of 1,3,5-triazine with primary amines, for instance, can lead to the formation of amidines through a ring-opening process. researchgate.net
A general mechanism for the reaction of 1,3,5-triazines with 1,3-binucleophiles involves an initial nucleophilic attack on a ring carbon, followed by a series of steps that can lead to ring-opened intermediates and subsequent recyclization to form new heterocyclic systems. researchgate.net In some cases, the triazine ring can act as a formyl group precursor upon ring cleavage. researchgate.net
The degradation of triazine-based compounds, such as herbicides, can also proceed through ring cleavage. These degradation pathways are important in environmental chemistry and can be initiated by various factors, including microbial action and photodegradation.
A study on the ring opening of a related fused triazinone system, 2H-3,4-dihydro-as-triazino[3,4-b]benzothiazol-3-one, demonstrated that the triazinone ring can be opened in the presence of aromatic aldehydes or ketones in acidic media. uoa.gr This suggests that the carbonyl group in the triazinanone ring can be activated under acidic conditions, facilitating nucleophilic attack and subsequent ring cleavage.
Intramolecular Rearrangements of Substituted Triazinanones
Conceptually, for a substituted triazinanone, intramolecular rearrangements could involve the migration of substituents around the ring or rearrangements involving the ring atoms themselves. For example, if a suitable side chain is present, it could potentially interact with the triazinanone ring, leading to a rearrangement. While no direct examples for the target compound were found, the study of intramolecular rearrangements in other nitrogen-containing heterocycles provides a framework for understanding the potential for such reactions in substituted triazinanones.
Kinetics and Thermodynamic Aspects of Triazinanone Reactions
The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and equilibria of chemical transformations involving the 1,3,5-triazinan-2-one ring. This includes understanding the factors that influence the speed of a reaction and the position of the equilibrium between reactants and products.
Research into the reaction of 1,2,3-triazines with a series of para-substituted benzamidines has shown that the reaction follows second-order kinetics. acs.org The rate constants for these reactions were determined by monitoring the consumption of reactants or the formation of products over time. acs.org The electronic effects of the substituents on the benzamidine (B55565) were found to influence the reaction rate, which is consistent with a mechanism involving a rate-limiting nucleophilic attack. acs.org
Below is a table summarizing the second-order rate constants for the reaction of a 1,2,3-triazine with various substituted benzamidines, illustrating the influence of electronic effects on the reaction kinetics.
| Substituent on Benzamidine | Rate Constant (k, M-1s-1) |
|---|---|
| p-OCH3 | 0.0025 |
| p-CH3 | 0.0018 |
| H | 0.0012 |
| p-Cl | 0.0008 |
| p-CF3 | 0.0004 |
Thermodynamic considerations are crucial for understanding the feasibility of reactions such as ring-opening polymerization of cyclic monomers. The ability of a cyclic monomer to polymerize is determined by the change in Gibbs free energy (ΔG) for the polymerization process. For polymerization to be favorable, ΔG must be negative. wiley-vch.de The enthalpy of polymerization (ΔH) is often driven by the relief of ring strain, while the entropy of polymerization (ΔS) is typically negative due to the loss of translational degrees of freedom. wiley-vch.de
For ring-opening reactions, the thermodynamics will depend on the stability of the starting triazinanone ring relative to the ring-opened products. The determination of thermodynamic parameters such as enthalpy and entropy of reaction can be achieved through calorimetric studies or by measuring the equilibrium constant at different temperatures. While specific thermodynamic data for reactions of this compound were not found in the surveyed literature, the principles of chemical thermodynamics can be applied to predict the feasibility of its reactions. For example, a highly exothermic ring-opening reaction would be thermodynamically favorable. ntnu.no
Cycloaddition Chemistry Involving Triazinanone Scaffolds
The 1,3,5-triazinane (B94176) ring system is a versatile participant in a wide array of cycloaddition reactions, serving as a precursor for reactive intermediates or as a direct partner in the annulation process. This reactivity allows for the construction of diverse heterocyclic frameworks. researchgate.net The versatility stems from the ability of the triazinane ring to fragment under thermal or catalytic conditions to release formaldimine intermediates, which then engage with various reaction partners. rsc.orgresearchgate.net
Inverse-Electron-Demand [4+2] Cycloadditions
One of the notable cycloaddition reactions involving 1,3,5-triazinanes is the inverse-electron-demand aza-Diels-Alder reaction. In these reactions, the triazinane serves as a source of formaldimines (the dienophile), which react with electron-deficient aza-dienes. For instance, a base-induced reaction between azoalkenes (which form 1,2-diaza-1,3-dienes in situ) and 1,3,5-triazinanes provides a straightforward route to tetrahydro-1,2,4-triazines. researchgate.net
Similarly, a [4+2] cycloaddition has been developed between in situ generated aza-ortho-quinone methides (aza-o-QMs) and 1,3,5-triazinanes. rsc.org This process, which can be initiated photocatalytically from 2-vinylanilines, yields perfluoroalkylated tetrahydroquinazolines. The 1,3,5-triazinane effectively delivers the formaldimine component for the cycloaddition with the electron-deficient aza-o-QM. rsc.orgresearchgate.net
Table 1: Examples of [4+2] Cycloaddition Reactions with 1,3,5-Triazinanes
| Diene Precursor/Component | Dienophile Source | Product Class | Conditions | Reference |
|---|---|---|---|---|
| Azoalkenes (forms 1,2-diaza-1,3-dienes) | 1,3,5-Triazinane (forms formaldimines) | Tetrahydro-1,2,4-triazines | Base-induced | researchgate.net |
| 2-Vinylanilines + Rf-I (forms aza-o-QMs) | 1,3,5-Triazinane (forms formaldimines) | Tetrahydroquinazolines | Photocatalytic | rsc.org |
Formal [3+3] Annulation Reactions
1,3,5-Triazinanes can also function as three-atom synthons (C-N-C) in formal [3+3] annulation reactions. This approach has been successfully employed for the synthesis of 3,4-dihydro-2H-1,3-thiazines from α-enolic dithioesters under thermal conditions. acs.orgacs.org This catalyst- and additive-free method showcases the utility of the triazinane scaffold in constructing six-membered heterocycles. acs.org A proposed mechanism involves the nucleophilic addition of the dithioester to a formaldimine generated from the triazinane, followed by condensation with another molecule of formaldehyde (B43269) (derived from formaldimine hydrolysis) and subsequent cyclization. acs.org Another formal [3+3] annulation has been reported for constructing dihydrooxazine derivatives from naphthols and 1,3,5-triazinanes. researchgate.net
Table 2: Examples of [3+3] Annulation Reactions with 1,3,5-Triazinanes
| Reaction Partner | Synthon Role of Triazinane | Product Class | Conditions | Reference |
|---|---|---|---|---|
| α-Enolic Dithioesters | C-N-C (3-atom) | 3,4-Dihydro-2H-1,3-thiazines | Thermal, catalyst-free | acs.orgacs.org |
| Naphthols | C-N-C (3-atom) | Dihydrooxazines | Metal-free | researchgate.net |
Other Cycloaddition Pathways
The versatility of 1,3,5-triazinanes extends to other modes of cycloaddition. Research has demonstrated their participation in various annulations, including [2+2+1+1], [4+3], [5+1], and [5+2] pathways, leading to a wide range of heterocyclic products such as hexahydropyrimidines and 1,2,4,6-tetrazepine frameworks. researchgate.netresearchgate.netresearchgate.net This diverse reactivity underscores the importance of the 1,3,5-triazinane scaffold as a building block in modern synthetic organic chemistry for generating molecular complexity. researchgate.net
Theoretical and Computational Chemistry Studies of 1 Methyl 1,3,5 Triazinan 2 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic nature of 1-methyl-1,3,5-triazinan-2-one. These methods can elucidate bond properties, charge distributions, and molecular orbital interactions, which collectively determine the molecule's stability and reactivity.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For a molecule like this compound, these methods can be used to optimize the molecular geometry, calculate electronic energies, and predict various properties.
Density Functional Theory (DFT) has become a popular approach due to its balance of accuracy and computational cost. DFT methods, such as those using the B3LYP functional with a basis set like 6-31G* or larger, would be suitable for investigating the electronic structure of this compound. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. For this compound, MP2 calculations could provide a more refined understanding of the electron correlation effects on the molecular geometry and energetics.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map is plotted on the molecular surface, indicating regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a region of negative potential (electron-rich) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The nitrogen atoms of the triazinane ring would also exhibit some negative potential. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms, particularly those attached to the nitrogen atoms.
Fukui function analysis is another method derived from DFT that helps in identifying the reactivity of different atomic sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This analysis can distinguish between sites that are susceptible to nucleophilic attack, electrophilic attack, or radical attack. For this compound, this analysis would provide a more quantitative measure of the reactivity of the carbonyl carbon, the ring nitrogen atoms, and the methyl group.
Conformational Analysis and Potential Energy Surfaces
The saturated nature of the 1,3,5-triazinan-2-one ring means that it is not planar and can adopt several different conformations. Conformational analysis is therefore crucial for understanding its structure and dynamic behavior.
Energetic Landscape and Preferred Conformations
The potential energy surface (PES) of this compound would describe the energy of the molecule as a function of its geometry. By exploring the PES, the most stable conformations (local minima) and the transition states for their interconversion can be identified. For related saturated 1,3,5-triazinane (B94176) systems, such as 1,5-dimethyl-2-nitroimino-1,3,5-triazinane, envelope conformations have been observed in the solid state. It is therefore plausible that this compound would also exhibit non-planar ring conformations, such as chair, boat, or twist-boat forms.
Computational methods, particularly DFT, can be used to calculate the relative energies of these different conformations. The results of such calculations would reveal the most stable conformer and the energy barriers between different conformations. The presence of the methyl group on one of the nitrogen atoms and the carbonyl group would influence the conformational preferences due to steric and electronic effects.
Dynamic Behavior and Ring Puckering
The 1,3,5-triazinan-2-one ring is expected to be flexible, undergoing dynamic processes such as ring inversion (puckering). The energy barriers for these processes, determined from the PES, would indicate the rate at which these conformational changes occur at a given temperature. NMR spectroscopy is an experimental technique that can often detect such dynamic behavior, and computational studies can aid in the interpretation of the experimental data. For other saturated 1,3,5-triazines, dynamic NMR studies have been used to investigate conformational isomerizations.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the structural elucidation of the compound.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectra: The calculation of vibrational frequencies can help in the assignment of the absorption bands in the experimental IR and Raman spectra. The predicted frequencies are often scaled to account for systematic errors in the calculations. Key vibrational modes for this compound would include the C=O stretching frequency of the carbonyl group, N-H stretching frequencies, and various C-N and C-H stretching and bending modes of the ring and the methyl group.
NMR Spectra: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be very accurate and are invaluable for assigning the signals in experimental NMR spectra. For this compound, the predicted chemical shifts would be sensitive to the ring conformation and the electronic environment of each nucleus.
The following table provides a hypothetical example of the kind of data that could be generated from DFT calculations for the most stable conformer of this compound. Note: This data is illustrative and not based on published research for this specific molecule.
| Property | Predicted Value | Method/Basis Set |
| Electronic Properties | ||
| Dipole Moment | ~3-4 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | B3LYP/6-311+G(d,p) | |
| LUMO Energy | B3LYP/6-311+G(d,p) | |
| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | |
| Vibrational Frequencies | ||
| C=O Stretch | ~1700-1750 cm⁻¹ | B3LYP/6-311+G(d,p) |
| N-H Stretch | ~3300-3400 cm⁻¹ | B3LYP/6-311+G(d,p) |
| ¹³C NMR Chemical Shifts | ||
| C=O | ~160-170 ppm | GIAO-B3LYP/6-311+G(d,p) |
| CH₂ (ring) | ~40-60 ppm | GIAO-B3LYP/6-311+G(d,p) |
| CH₃ | ~30-40 ppm | GIAO-B3LYP/6-311+G(d,p) |
| ¹H NMR Chemical Shifts | ||
| N-H | ~6-8 ppm | GIAO-B3LYP/6-311+G(d,p) |
| CH₂ (ring) | ~3-5 ppm | GIAO-B3LYP/6-311+G(d,p) |
| CH₃ | ~2.5-3.5 ppm | GIAO-B3LYP/6-311+G(d,p) |
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful in predicting NMR parameters with high accuracy. For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts and coupling constants can be instrumental in confirming its structure and understanding its conformational dynamics in solution.
The general workflow for predicting NMR spectra involves:
Conformational Search: Identifying the low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.
Geometry Optimization: Optimizing the geometry of each conformer at a higher level of theory, typically DFT with a suitable basis set.
NMR Calculation: Calculating the magnetic shielding tensors for the optimized geometries.
Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their Boltzmann population.
Referencing: Converting the calculated shielding tensors to chemical shifts using a reference compound, commonly tetramethylsilane (TMS).
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.8 - 3.0 | 35 - 40 |
| C=O | - | 165 - 170 |
| N-CH₂-N | 4.0 - 4.5 | 65 - 70 |
| NH-CH₂-N | 4.2 - 4.7 | 60 - 65 |
Note: These are estimated values based on computational studies of similar saturated heterocyclic systems and serve as a guide for expected chemical shifts.
Vibrational Frequency Calculations for IR and Raman Spectra
The process involves:
Geometry Optimization: Finding the minimum energy structure of the molecule.
Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies.
Scaling: Applying a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical level.
For this compound, key vibrational modes would include the C=O stretch, N-H stretches, C-H stretches of the methyl and methylene (B1212753) groups, and various bending and ring deformation modes. While specific computational studies on the vibrational spectra of this compound are not prevalent, data from related hexahydro-s-triazine derivatives can provide valuable insights researchgate.netpw.edu.pl. For instance, studies on 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) have utilized DFT to assign vibrational modes chemrxiv.org.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| C-H Stretch (Methyl) | 2950 - 3000 |
| C-H Stretch (Methylene) | 2850 - 2950 |
| C=O Stretch | 1680 - 1720 |
| CH₂ Scissoring | 1450 - 1480 |
| N-CH₃ Stretch | 1100 - 1200 |
| Ring Deformation | 800 - 1000 |
Note: These are estimated frequency ranges based on computational studies of analogous compounds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states, intermediates, and the energetics of a chemical transformation. For this compound, computational studies can elucidate the mechanisms of its formation, decomposition, and reactions with other species.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes during a reaction. Computational methods can locate TS geometries and confirm their nature by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For reactions involving the 1,3,5-triazinan-2-one ring, such as hydrolysis or ring-opening reactions, computational modeling can map out the entire reaction pathway, identifying all relevant intermediates and transition states. Studies on the hydrolysis of related hexahydro-s-triazines have shown the importance of pH and have identified key intermediates and reaction pathways researchgate.net.
Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been characterized, the energy barriers for each elementary step can be calculated. These energy barriers are crucial for determining the kinetics of the reaction. By applying transition state theory, it is possible to calculate theoretical reaction rate constants.
While specific kinetic data for reactions of this compound are not available, computational studies on the reactions of other triazine derivatives have successfully elucidated their mechanisms and kinetics escholarship.orgacs.orgscilit.com. For example, the mechanism of reaction between 1,2,3-triazines and amidines has been investigated through a combination of experimental and computational methods escholarship.orgacs.orgscilit.com.
Molecular Modeling for Structure-Property Relationships
Molecular modeling encompasses a range of computational techniques used to investigate the relationship between a molecule's three-dimensional structure and its physicochemical properties. For this compound, molecular modeling can be used to understand its conformational preferences, electronic properties, and intermolecular interactions.
Conformational analysis of the saturated 1,3,5-triazinan-2-one ring is crucial, as the ring can adopt various chair and boat conformations. The position and orientation of the methyl group will influence the relative stability of these conformers. Studies on other 1,3,5-trialkylhexahydro-1,3,5-triazines have used dipole moment calculations to determine conformational free energies .
Furthermore, molecular modeling can be used to predict properties such as:
Dipole moment: Influences solubility and intermolecular interactions.
Polarizability: Relates to the molecule's response to an electric field.
Molecular Electrostatic Potential (MEP): Identifies electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals are key to understanding a molecule's reactivity and electronic transitions.
While specific studies on this compound are scarce, the principles of molecular modeling and structure-property relationships established for other heterocyclic systems are directly applicable and can provide valuable predictions for this compound.
Advanced Applications of 1 Methyl 1,3,5 Triazinan 2 One and Its Derivatives in Materials Science and Industrial Chemistry
Polymer and Resin Science
The triazine ring is a fundamental component in the synthesis of various polymers and resins, prized for the thermal stability and cross-linking capabilities it imparts. ccspublishing.org.cnresearchgate.net Linear poly-1,3,5-triazines have demonstrated notable thermal oxidative stability, with some variants showing minimal weight loss after prolonged aging at 300°C. ccspublishing.org.cnccspublishing.org.cn These polymers are often soluble in strong acids, distinguishing them from the more common insoluble and infusible crosslinked triazine polymers. ccspublishing.org.cnccspublishing.org.cn
Monomer Applications in Polymeric Material Synthesis
Derivatives of 1,3,5-triazine (B166579) are widely employed as monomers or co-monomers in the synthesis of a variety of polymeric materials. sigmaaldrich.com One prominent example is 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, also known as triallyl isocyanurate (TAIC), which is used as a monomer to create flexible ionogels with good mechanical properties through thiol-ene photopolymerization. sigmaaldrich.com These materials find use in applications such as electrochemical capacitors. sigmaaldrich.com Similarly, melamine (1,3,5-triazine-2,4,6-triamine) is a crucial monomer that reacts with formaldehyde (B43269) to produce melamine-formaldehyde resins, a class of thermosetting polymers used extensively in laminates, adhesives, and coatings. smolecule.com The synthesis of these polymers involves a multi-stage process of methylolation, methylation, and polycondensation to form a highly cross-linked network. smolecule.com
Theoretical studies have also explored the polymerization of 1,3,5-triazine cores into novel drum-shaped polymers, where the monomer units are transformed from a planar to a warped π-system, suggesting new avenues for materials with unique physical and chemical properties. nih.gov
Role in Thermosetting Resins and Cross-linking
Triazine derivatives are pivotal as cross-linking agents, which create networks between polymer chains to enhance the material's mechanical strength, thermal stability, and chemical resistance. trea.comiaea.org Triallyl isocyanurate (TAIC) is a versatile cross-linking agent used in the rubber and plastics industries. sigmaaldrich.com It can be added to materials like polylactic acid composites to improve their properties. sigmaaldrich.com Another derivative, 1,3,5-Triacryloyl-hexahydro-s-triazine (TAT), has been identified as an effective agent for cross-linking protein subunits. nih.gov
Crosslinked polymers based on triazines can themselves act as crosslinking agents, allowing for the creation of heterogeneous networks in duromers and elastomers. trea.com This approach provides a method to predetermine the crosslinking density and the size of specific domains within the polymer network. trea.com Triazine-trione compounds are particularly useful as cross-linking agents for high-temperature stable polymers like fluorocarbon polymers, which are processed at temperatures of 200°C or higher. iaea.org
The table below summarizes the role of selected triazine derivatives as cross-linking agents.
| Compound Name | Application Area | Function |
| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) | Rubber, Plastics, Composites | Enhances properties of polylactic acid/flax composites. sigmaaldrich.com |
| 1,3,5-Triacryloyl-hexahydro-s-triazine (TAT) | Protein Chemistry | Effectively cross-links protein subunits in oligomeric structures. nih.gov |
| Triazine-trione Compounds | High-Temperature Polymers | Cross-linking agent for melt-processable and radiation-curable polymers. iaea.org |
| Melamine (with Formaldehyde) | Thermosetting Resins | Forms a highly cross-linked network in melamine-formaldehyde resins. smolecule.com |
Development of Modified Polymer Properties
Incorporating the 1,3,5-triazine nucleus into polymer structures significantly modifies their properties, leading to materials with enhanced performance characteristics. The introduction of an aromatic ring onto the triazine core in polymers has been shown to increase their thermal stability. researchgate.netsemanticscholar.org For instance, poly-1,3,5-triazines synthesized via solution condensation exhibit excellent thermal oxidative stability. ccspublishing.org.cn One such polymer, poly[2-phenyl-4, 6-(4′, 4″-diphenylene)-1, 3, 5-triazine], has a decomposition temperature of 583°C in air and 590°C in nitrogen. ccspublishing.org.cn
Methylated melamine-formaldehyde resins exhibit outstanding thermal resistance, with decomposition temperatures starting above 300°C. smolecule.com The degree of methylation and the molar ratios of melamine to formaldehyde can be adjusted to tailor the physical properties of the final resin, such as solubility and residual formaldehyde content. smolecule.com The inherent structure of the triazine ring contributes to the hardness and heat distortion resistance that are characteristic of crosslinked polymers. trea.com
Functional Materials Development
The unique electronic and structural properties of the 1,3,5-triazine core make it an ideal scaffold for designing advanced functional materials. researchgate.net Its electron-deficient nature is particularly valuable for creating materials with specific optoelectronic and liquid crystalline properties. researchgate.netchim.it
Optoelectronic Properties and Luminescent Material Design (e.g., Aggregation-Induced Emission)
Derivatives of 1,3,5-triazine are increasingly used in the design of luminescent materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). orientjchem.orgnih.govresearchgate.net The triazine core can be functionalized with various aromatic groups to create star-shaped molecules with desirable electronic properties. researchgate.netnih.gov These materials often serve as electron-transport-type hosts in phosphorescent OLEDs. researchgate.net
A significant area of research is in materials exhibiting aggregation-induced emission (AIE). orientjchem.org AIE luminogens are typically non-emissive in solution but become highly fluorescent in an aggregated or solid state. orientjchem.org This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state. orientjchem.org Researchers have successfully synthesized 1,3,5-triazine derivatives that display AIE properties. For example, 1,3,5-triazine-2,4,6-tricarboxamide shows weak fluorescence in a chloroform solution but emits strongly in the solid state. orientjchem.org Similarly, star-shaped molecules with a 1,3,5-triazine core and peripheral tetraphenylethylene moieties have been synthesized and shown to exhibit aggregation-induced emission enhancement (AIEE). pku.edu.cn The combination of AIE and liquid crystal properties in a single molecule is a promising strategy for developing efficient solid-state luminescent materials. orientjchem.org
The table below details the photophysical properties of a representative AIE-active triazine derivative.
| Compound | State | Excitation Wavelength (nm) | Emission Maxima (nm) | Observation |
| 1,3,5-triazine-2,4,6-tricarboxamide | Chloroform Solution | 254 | 417, 468 | Weak emission orientjchem.org |
| 1,3,5-triazine-2,4,6-tricarboxamide | Solid State | 254 | 417, 468 | Strong emission orientjchem.org |
Liquid Crystal Applications and Mesophase Behavior
The rigid, planar structure of the 1,3,5-triazine ring makes it a suitable core for constructing liquid crystalline molecules. researchgate.netrdd.edu.iq By attaching flexible side chains or other mesogenic units to the triazine scaffold, star-shaped or disc-like molecules can be created that exhibit various liquid crystal phases (mesophases). researchgate.netekb.eg These materials are of interest for applications in display devices and organic electronics. orientjchem.orgrdd.edu.iq
For instance, a tri-branched macromolecule with a central triazine core bonded to peripheral triazine units substituted with chiral side groups was synthesized. nih.gov While the pure compound was oily, its salt with 4-dodecyloxybenzoic acid exhibited a Smectic C (SmC) mesophase. nih.gov In another study, novel liquid crystal materials were prepared with a disc-like 1,3,5-triazine core and three rod-like azobenzene arms. scispace.com These compounds were found to exhibit Smectic mesophases, with the length of the alkyl spacers influencing the thermal and phase stability. scispace.com The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide has also yielded a material that combines AIE activity with a Columnar hexagonal liquid crystal phase. orientjchem.org
Even non-mesogenic triazine derivatives can be induced to show liquid crystal properties through ionic interactions. A triazine compound that did not exhibit a transition phase in its pure state showed liquid crystal properties after forming a hydrogen-bonded organic salt with 4-dodecyloxybenzoic acid. ekb.eg
Dye Chemistry and Pigment Applications
The 1,3,5-triazine core, the foundational structure of 1-methyl-1,3,5-triazinan-2-one, is a versatile scaffold in the development of synthetic dyes and pigments. Its utility stems from its electron-deficient nature and the ability to act as a central linking unit for various chromophoric and auxochromic groups. Derivatives of 1,3,5-triazine are integral components in a range of functional dyes, including reactive dyes for textiles, fluorescent materials, and pigments with specialized properties.
The triazine ring can serve as the central acceptor core in (D–π–)3–A type chromophores. In this molecular architecture, three donor (D) groups are connected to the triazine acceptor (A) through π-conjugated linkers. This arrangement facilitates intramolecular charge transfer, a fundamental mechanism for color and fluorescence. By modifying the donor groups and the π-linkers, the electronic properties, and therefore the color and emission characteristics, of the resulting dye can be precisely tuned. Research into such chromophores has demonstrated their thermal stability and their application in creating brightly emissive materials in the blue to yellow/green regions of the spectrum .
In the realm of industrial pigments, triazine derivatives are used to create dispersants that improve the stability and quality of pigment formulations. These dispersants, which often incorporate a triazine dye or pigment residue, prevent flocculation and maintain fluidity, particularly in non-aqueous systems like gravure inks and paints google.com. The triazine unit provides a robust anchor to which various functional side chains can be attached to optimize interaction with both the pigment particles and the vehicle.
Furthermore, functionalized 1,3,5-triazine derivatives are extensively researched for their application in advanced materials like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Their planar structure and favorable electronic properties contribute to high electron mobility, making them suitable for use in electron-transport layers of OLED devices. researchgate.net
| Triazine Derivative Type | Application Area | Function | Key Structural Feature |
| (D–π–)3–A Chromophores | Fluorescent Dyes, Emissive Films | Central electron-acceptor core | Symmetrical triazine ring with three donor-π branches |
| Reactive Dyes | Textile Coloration | Covalent bonding to fibers | Chloro-triazine groups react with nucleophiles on fibers |
| Pigment Dispersants | Inks, Paints | Stabilize pigment particles | Triazine core with dye residue and dispersing side chains google.com |
| OLED Materials | Electron-Transport Layers | High electron mobility | Planar, electron-deficient triazine ring researchgate.net |
Catalysis and Ligand Design in Organic Synthesis
The unique electronic characteristics and structural versatility of the triazine nucleus make its derivatives valuable components in the design of advanced catalytic systems.
Derivatives of triazinone and the broader triazine family are effective ligands for coordinating with transition metals to form catalysts for a variety of organic transformations. The nitrogen atoms within the triazine ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes. researchgate.netnsu.ru This coordination ability is fundamental to catalysis, as it influences the electronic environment and reactivity of the metal center. nih.govresearchgate.net
The key features of triazine-based ligands include:
Multidentate Coordination: Triazine derivatives can be designed as multidentate ligands, capable of binding to a metal ion through multiple nitrogen atoms, sometimes in combination with other donor atoms from appended side chains. This chelation effect enhances the stability of the resulting metal complex. researchgate.net
Electronic Tuning: The electron-withdrawing nature of the triazine ring can be modulated by substituents. This allows for fine-tuning of the ligand's π-acidity, which in turn affects the stability and reactivity of the transition metal catalyst under different reaction conditions. semanticscholar.org
Scaffold for Complex Architectures: The triazine ring serves as a rigid and planar scaffold for constructing complex, multi-directional ligands. This has been exploited to create polynuclear metal complexes and supramolecular structures with potential applications in catalysis and molecular recognition. uu.nl
Research has shown that triazine-containing ligands can form complexes with various transition metals, including palladium (II), nickel (II), copper (II), and iron (III). uu.nlmdpi.comchim.it These complexes are explored for their catalytic activity in reactions such as oxidation. uu.nl The predictable geometry and reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) make it a common starting material for synthesizing these sophisticated ligands through sequential nucleophilic substitution. uu.nl
| Metal Ion | Ligand Type | Resulting Complex/Application | Reference |
| Palladium (II), Silver (I) | Tris-pyrazolyl-1,3,5-triazines | Coordination complexes | chim.it |
| Nickel (II) | Hydrolyzed bis-pyrazolyl-s-triazine | 1D Coordination Polymer | mdpi.com |
| Copper (II), Zinc (II) | Multi-directional 2,2′-dipyridylamino-derived ligands | Supramolecular architectures for oxidation catalysis | uu.nl |
While the use of triazinones as ligands in metal-based catalysis is established, their role in organocatalysis—catalysis without metals—is also an area of significant interest. Certain triazine derivatives can function as organic catalysts themselves, primarily by acting as activating agents.
A prominent example is 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. TCT is widely used as a mild and efficient reagent for various chemical transformations, including:
Dehydration Reactions: It can facilitate the conversion of carboxylic acids to esters, amides, or anhydrides by acting as a powerful dehydrating agent.
Activation of Alcohols: TCT can convert alcohols into reactive intermediates, enabling subsequent substitution reactions.
Formylation Reactions: In combination with dimethylformamide (DMF), TCT forms a Vilsmeier-Haack type reagent used for formylating aromatic compounds.
The catalytic activity of TCT stems from the high reactivity of its carbon-chlorine bonds towards nucleophilic attack, allowing it to act as an activator for various functional groups. The development of greener synthetic methods, such as those using microwave irradiation or sonochemistry, has further enhanced the utility of triazine derivatives in organic synthesis. chim.it
The application of this compound and its derivatives in biocatalysis is a less explored field. However, the triazine scaffold is present in numerous biologically active molecules, and its ability to interact with biological systems is well-documented. ijpsr.infomdpi.comglobalscitechocean.comnih.govnih.gov Future research may focus on designing triazinone derivatives that can mimic enzyme active sites or act as cofactors in biocatalytic transformations. The development of enantioselective organocatalytic methods for synthesizing chiral tetrahydro-1,3,5-triazin-2-one ring systems is considered a promising area for future investigation.
Agrochemical Sector Applications
The 1,3,5-triazine and triazinone scaffolds are of paramount importance in the agrochemical industry. Derivatives of these core structures are among the most widely used active ingredients in herbicides and also serve as key building blocks for other crop protection agents.
This compound and related compounds are valuable intermediates in the synthesis of a wide array of agrochemical active ingredients, particularly herbicides. researchgate.net The triazine ring's chemical stability and the possibility of introducing three different functional groups allow for the creation of a vast library of molecules with diverse biological activities. mdpi.com
Herbicides: The most significant application of triazine derivatives is in herbicides. Symmetrical triazines, such as atrazine and simazine, function by inhibiting photosynthesis in targeted weeds. The synthesis of these compounds often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted with different amine groups. The degradation of some sulfonylurea herbicides, such as triflusulfuron-methyl, also yields a stable triazine amine product, highlighting the robustness of this chemical moiety. nih.gov
Insecticides and Fungicides: Beyond herbicides, triazinone derivatives have been developed as potent insecticides and fungicides. researchgate.net For instance, novel triazone derivatives incorporating acylhydrazone moieties have been synthesized and shown to exhibit significant insecticidal activity against pests like aphids (Aphis craccivora) and mosquitoes (Culex pipiens pallens), with some compounds showing efficacy comparable to the commercial insecticide pymetrozine. nih.gov These compounds often exhibit broad-spectrum fungicidal activity against various plant fungi as well. nih.gov
The molecular design of these active ingredients often involves modifying the substituents on the triazinone ring to optimize biological activity, selectivity, and environmental profile.
| Agrochemical Class | Example Active Ingredient/Derivative | Mode of Action/Use |
| Herbicides | Atrazine, Simazine, Triflusulfuron-methyl | Inhibition of photosynthesis |
| Insecticides | Pymetrozine, Triazone-acylhydrazone derivatives | Control of aphids, mosquitoes, and other pests nih.gov |
| Fungicides | Various experimental triazone derivatives | Inhibition of fungal growth on plants nih.gov |
| Plant Growth Regulators | Certain triazinone derivatives | Modification of plant growth and development researchgate.net |
While the primary role of triazinone derivatives in the agrochemical sector is as active ingredients or their immediate precursors, the physicochemical properties of certain members of this class could make them suitable for use as formulation components. Inert ingredients are crucial in agrochemical formulations as they help to stabilize the active ingredient, improve its application, and enhance its efficacy.
Potential roles for compounds like this compound in formulations could include:
Solvents or Co-solvents: For active ingredients that are difficult to dissolve in water or common organic solvents, a highly polar, aprotic solvent can be beneficial. The properties of this compound suggest it could serve in this capacity.
Stabilizers: The chemical stability of the triazine ring could lend itself to applications where the compound acts as a stabilizer, protecting the active ingredient from degradation due to environmental factors like UV light or pH changes.
Adjuvants: Certain compounds can act as adjuvants, enhancing the penetration of the active ingredient into the target pest or plant. The ability of the triazinone structure to engage in hydrogen bonding might facilitate such interactions.
Currently, the public literature focuses overwhelmingly on the bioactive properties of triazine and triazinone derivatives rather than their application as inert carriers. However, the versatility of triazine chemistry suggests that derivatives could be specifically designed for these formulation roles, optimizing for properties such as solubility, low volatility, and minimal environmental impact.
Corrosion Inhibition Studies
The unique molecular structure of this compound and its derivatives, featuring multiple nitrogen and oxygen atoms, makes them effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These heteroatoms act as active centers for adsorption onto the metal surface, forming a protective barrier that mitigates corrosive attacks.
Electrochemical techniques are pivotal in assessing the efficacy of corrosion inhibitors. Studies on derivatives of 1,3,5-triazinane (B94176) have demonstrated their significant potential in protecting metals from corrosion. For instance, the corrosion inhibition performance of 2,4-diamino-6-methyl-1,3,5-triazine (2-DMT) on mild steel in a 0.5 M HCl solution showcased an outstanding anti-corrosion performance of 94.6% at an optimal concentration of 10 mM. researchgate.net Similarly, hydrazino-methoxy-1,3,5-triazine derivatives have been examined as corrosion inhibitors for steel in acidic chloride solutions, with 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) exhibiting the best performance, achieving 95% inhibition efficiency even at a low concentration of 25 ppm. nih.govdntb.gov.ua
The inhibition efficiency is often determined by methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies reveal that these triazine derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govdntb.gov.ua EIS measurements help in understanding the mechanism of inhibition, often indicating that the corrosion process is controlled by charge transfer reactions. nih.govdntb.gov.ua
The following interactive table summarizes the electrochemical data for a representative 1,3,5-triazinane derivative, showcasing its performance as a corrosion inhibitor.
| Inhibitor Concentration (mM) | Corrosion Current Density (mA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.51 | - |
| 1.0 | 0.22 | 56.9 |
| 3.0 | 0.098 | 80.8 |
| 5.0 | 0.072 | 85.9 |
| 10.0 | 0.039 | 92.4 |
Data derived from studies on 2,4-diamino-6-methyl-1,3,5-triazine in 0.5 M HCl. researchgate.net
The protective action of this compound and its derivatives is attributed to their adsorption onto the metal surface, forming a protective film. The effectiveness of this film depends on the adsorption characteristics, which can be elucidated through adsorption isotherm models. The adsorption of these inhibitors on steel surfaces is often found to be consistent with the Langmuir adsorption isotherm model. researchgate.netnih.gove3s-conferences.org This suggests the formation of a monolayer of the inhibitor molecules on the metal surface.
The adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both. Thermodynamic parameters calculated from adsorption studies, such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide insights into the nature of the adsorption. For a triazine inhibitor synthesized from formaldehyde and ethanolamine, the adsorption was found to be an exothermic, spontaneous, and physical process. e3s-conferences.org
Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide visual evidence of the protective film formation. SEM images of mild steel surfaces exposed to acidic solutions containing 2,4-diamino-6-methyl-1,3,5-triazine show a smoother surface with no pits or cracks compared to the surface exposed to the uninhibited solution, confirming the protective effect of the inhibitor. researchgate.net
| Adsorption Parameter | Value | Interpretation |
| Adsorption Isotherm Model | Langmuir | Monolayer adsorption on the metal surface |
| Standard Free Energy of Adsorption (ΔG°ads) | Negative | Spontaneous adsorption process |
| Standard Enthalpy of Adsorption (ΔH°ads) | Negative | Exothermic adsorption process |
General adsorption characteristics of triazine derivatives on steel surfaces.
Specialty Chemicals and Chemical Reagents
Beyond their role in corrosion inhibition, 1,3,5-triazine derivatives serve as versatile reagents and building blocks in organic synthesis and analytical sciences.
In organic synthesis, 1,3,5-triazine and its derivatives can act as convenient and safer solid equivalents for gaseous reagents like hydrogen cyanide (HCN) and formaldehyde. wikipedia.org For instance, 1,3,5-triazine is used as an equivalent of HCN in the Gattermann reaction to introduce a formyl group to aromatic substrates. wikipedia.org Similarly, 1,3,5-trimethyl-1,3,5-triazinane can serve as a source of the formyl anion after deprotonation. wikipedia.org
These compounds also participate in various cyclization and multicomponent reactions to synthesize a wide range of heterocyclic compounds. organic-chemistry.orgnih.gov For example, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates yields 1,3,5-triazine-2,4-dithione derivatives. nih.gov Furthermore, 2,4,6-trichloro-1,3,5-triazine (TCT) is an inexpensive and readily available reagent used in various organic transformations, including the synthesis of heterocycles. researchgate.net
The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, enabling them to act as effective ligands for complexation with various metal ions. researchgate.net This property has led to their application as complexation agents in analytical and separation sciences. sci-hub.ru Triazine derivatives with additional donor atoms like nitrogen or sulfur exhibit strong chelating abilities and can form stable complexes with a variety of metal ions. researchgate.net
These complexing properties are utilized in techniques such as solvent extraction and the development of ion-selective electrodes. The ability to selectively bind with specific metal ions makes them valuable in processes for separating and concentrating metals from complex matrices. The formation of coordination polymers with triazine-derived ligands has also been explored, leading to materials with interesting supramolecular architectures. researchgate.net
Future Research Directions and Emerging Trends in 1 Methyl 1,3,5 Triazinan 2 One Chemistry
Innovations in Green and Sustainable Synthesis of Triazinanones
The development of eco-friendly synthetic routes is a paramount goal in modern chemistry. For triazinanones, future research will likely concentrate on moving away from conventional methods that may require harsh conditions or hazardous reagents. nih.gov Innovations are anticipated in several key areas:
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields and purer products compared to conventional heating methods. researchgate.net Its application to the synthesis of 1-methyl-1,3,5-triazinan-2-one could significantly reduce energy consumption and solvent use. mdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. mdpi.com This method has been successfully applied to other 1,3,5-triazine (B166579) derivatives, often allowing for reactions to occur in greener solvents like water or ethanol. mdpi.com
Catalytic Approaches: Research into novel catalysts, including biocatalysts (enzymes) and reusable heterogeneous catalysts, is expected to yield more selective and efficient synthetic pathways. This could involve catalytic cyclization reactions that form the triazinanone ring with high atom economy.
Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) represents a significant step towards sustainability by eliminating solvent waste, which is a major contributor to the environmental impact of chemical processes. researchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Triazinanones
| Methodology | Principle | Potential Advantages | Research Focus |
| Microwave-Assisted | Rapid, uniform heating via dielectric interactions. | Reduced reaction times, higher yields, decreased energy use. researchgate.net | Optimization of reaction parameters; development of microwave-specific catalysts. |
| Ultrasound-Assisted | Acoustic cavitation enhances mass transfer and reaction rates. | Enables use of greener solvents, high-purity products. mdpi.com | Scale-up challenges; understanding cavitation effects on reaction mechanisms. |
| Catalysis | Use of biocatalysts or heterogeneous catalysts to lower activation energy. | High selectivity, catalyst reusability, milder reaction conditions. | Discovery of novel, robust catalysts; immobilization techniques. |
| Solvent-Free | Reactants are mixed directly without a solvent medium. | Eliminates solvent waste, simplifies purification. researchgate.net | Managing reaction exotherms; ensuring reactant miscibility. |
Development of Advanced In Situ Characterization Techniques
A deeper understanding of reaction mechanisms requires the ability to observe chemical transformations as they happen. Future research will increasingly rely on advanced in situ and operando characterization techniques to monitor the synthesis of this compound in real-time. These methods provide critical data on reaction kinetics, intermediate species, and catalyst behavior.
Key techniques expected to be adapted for triazinanone synthesis include:
Synchrotron-Based X-ray Techniques: High-intensity X-rays from a synchrotron source can be used to probe the atomic and molecular structure of materials during a reaction, providing insights into the formation of crystalline intermediates or changes in catalyst structure. taoliniu.com
In Situ Spectroscopy (NMR, IR, Raman): Placing spectroscopic probes directly into the reaction vessel allows for continuous monitoring of the concentration of reactants, products, and transient intermediates. This data is invaluable for optimizing reaction conditions and validating proposed mechanisms.
The application of these advanced tools will facilitate a more rational design of synthetic processes, leading to improved efficiency and control over product formation. taoliniu.com
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding
The synergy between laboratory experiments and computational chemistry is a powerful paradigm for accelerating chemical research. For this compound, this integrated approach will be crucial for unraveling complex reaction mechanisms and predicting the properties of new derivatives.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and explain observed reactivity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the role of solvents, conformational dynamics, and intermolecular interactions that influence the synthetic process.
By combining computational predictions with experimental results from in situ characterization, researchers can build comprehensive models of the reaction landscape. This dual approach has been successful in identifying potent inhibitors and understanding reaction pathways for other complex heterocyclic systems. researchgate.net
Exploration of Novel Non-Traditional Material Science Applications
While 1,3,5-triazine derivatives have established roles in pharmaceuticals and agriculture, a significant future trend is their exploration in material science. researchgate.netresearchgate.net The electron-deficient nature of the triazine ring makes it a compelling building block for functional organic materials. mdpi.com Future research on this compound could focus on modifying its structure to create derivatives for:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic solar cells, where the triazine core can function as an electron-transporting or hole-transporting unit. mdpi.com
Liquid Crystals: The rigid, planar structure of the triazine ring is a suitable scaffold for designing discotic liquid crystals, which can self-assemble into columnar structures capable of one-dimensional charge transport. researchgate.net
Porous Organic Polymers (POPs): By incorporating the triazinanone moiety into larger polymeric networks, it may be possible to create materials with high surface areas for applications in gas storage or catalysis.
Table 2: Potential Material Science Applications for Triazinanone Derivatives
| Application Area | Desired Property | Role of Triazinanone Core |
| Organic Solar Cells | Electron affinity, thermal stability. | Electron-transporting material. mdpi.com |
| Liquid Crystals | Molecular rigidity, ability to self-organize. | Central building block for star-shaped or discotic mesogens. researchgate.net |
| Porous Polymers | Structural rigidity, chemical stability. | Nodal building unit in a 3D network for gas separation or storage. |
Predictive Modeling for Structure-Property Relationships in Triazinanone Derivatives
To accelerate the discovery of new triazinanone derivatives with specific functionalities, predictive modeling based on machine learning and artificial intelligence is becoming indispensable. By developing models that correlate molecular structure with physical, chemical, or biological properties, researchers can screen large virtual libraries of compounds before committing to laboratory synthesis.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models use statistical methods to relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to a specific activity or property.
Graph Neural Networks (GNNs): GNNs are a cutting-edge machine learning approach that can learn directly from the graph structure of a molecule, enabling highly accurate predictions of material properties and offering insights into structure-property relationships. researchgate.net
The development of robust predictive models for the triazinanone class of compounds would dramatically streamline the design process for new materials, allowing for the targeted synthesis of molecules with optimized properties for applications ranging from electronics to medicine. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-1,3,5-triazinan-2-one, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves cyclocondensation of methyl-substituted amines with carbonyl precursors. Reaction progress can be tracked using thin-layer chromatography (TLC) on silica gel plates (Rf values guide isolation). Infrared spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the triazinanone ring and methyl substituents. For example, the methyl group adjacent to nitrogen appears as a singlet at ~2.5–3.0 ppm in ¹H NMR .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR resolve electronic environments of substituents. For instance, deshielding effects on adjacent protons indicate electron-withdrawing/donating groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks. Programs like SHELXL refine crystal structures, distinguishing between tautomeric forms .
Advanced Research Questions
Q. How can X-ray crystallography via SHELX software resolve structural ambiguities in triazinanone derivatives?
- Methodology :
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) improve accuracy.
- Refinement : SHELXL refines positional and thermal parameters, addressing disorder or twinning. For example, SHELXL’s restraints can model flexible cyclohexyl groups in related triazinanones .
- Validation : Tools like PLATON check for missed symmetry or voids. Discrepancies between computational (DFT) and experimental bond lengths highlight steric strain .
Q. How should researchers design experiments to investigate the photostability of this compound under varying UV conditions?
- Methodology :
- Photolysis Setup : Use monochromatic UV lamps (e.g., 254 nm and 365 nm) to study wavelength-dependent degradation. Dose-controlled irradiation quantifies primary vs. secondary products .
- Analytical Tools :
- Infrared Spectroscopy : Tracks formation of small molecules (e.g., CO, NO).
- Time-of-Flight Mass Spectrometry (TOF-MS) : Identifies transient intermediates (e.g., nitroso derivatives).
- Quantum Calculations : Compare experimental products with predicted pathways (e.g., N–NO₂ bond fission) .
Q. What strategies address discrepancies between computational predictions and experimental data in triazinanone reactivity studies?
- Methodology :
- Benchmarking : Validate computational methods (e.g., DFT with B3LYP/6-311+G(d,p)) against experimental crystal structures or thermodynamic data.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent effects (e.g., Hammett σ values) with reactivity trends.
- Hybrid Approaches : Combine molecular dynamics (MD) simulations with experimental kinetics to model solvent effects .
Data Contradiction Analysis
Q. How can conflicting spectroscopic and crystallographic data for this compound be reconciled?
- Resolution Strategy :
- Dynamic Effects : NMR may average rapid tautomerization, while X-ray captures a single tautomer. Variable-temperature NMR or solid-state NMR clarifies dynamics .
- Crystallographic Artifacts : Check for solvent inclusion or polymorphism. SHELXL’s TWIN commands model twinned crystals .
- Computational Validation : Geometry optimization (e.g., Gaussian) compares predicted/observed bond angles, identifying outliers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
